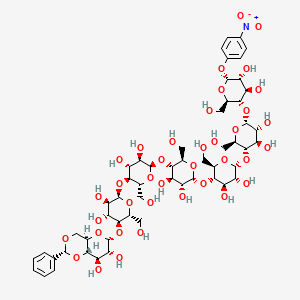

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside

Overview

Description

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is a synthetic compound widely used in biochemical research. It is an alkyl glycoside with oligomeric head groups, primarily utilized in the study of amylase activity . This compound serves as a chromogenic substrate, making it valuable for enzyme assays and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside involves the protection of maltoheptaose followed by the introduction of a 4-nitrophenyl group. The reaction typically employs ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) as a starting material. The reaction conditions include:

- 3.5 mmol/L EPS-G7

- 7.1 kU/L α-glucosidase

- 70 mmol/L sodium chloride

- 1 mmol/L calcium chloride

- 50 mmol/L HEPES, pH 7.15, at 37°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory preparation, with scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside undergoes several types of chemical reactions, including:

- Hydrolysis: Catalyzed by α-amylase, β-amylase, and α-glucosidase, leading to the release of 4-nitrophenol and glucose .

- Substitution: Involving the replacement of the 4-nitrophenyl group under specific conditions.

Common Reagents and Conditions:

- α-Amylase, β-amylase, and α-glucosidase for hydrolysis reactions.

- Sodium chloride and calcium chloride to maintain ionic strength and enzyme activity .

Major Products:

- 4-Nitrophenol

- Glucose

Scientific Research Applications

Scientific Research Applications

-

Enzyme Activity Measurement :

- The primary application of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is in the measurement of alpha-amylase activity. This enzyme plays a crucial role in carbohydrate digestion by hydrolyzing starch into sugars. The compound acts as a chromogenic substrate that releases a colored product upon enzymatic cleavage, allowing for quantification of enzyme activity .

- Recent studies have compared various synthetic substrates for amylase activity measurement, highlighting the efficiency and specificity of using compounds like this compound in clinical diagnostics .

-

Clinical Diagnostics :

- In clinical settings, the ability to accurately measure alpha-amylase levels is essential for diagnosing pancreatic disorders and other conditions affecting carbohydrate metabolism. The use of this compound in diagnostic kits enhances the sensitivity and specificity of amylase assays .

- A study demonstrated that enzymatic assays utilizing this substrate could effectively differentiate between various forms of amylase present in biological fluids, providing valuable diagnostic information .

-

Biochemical Research :

- Beyond diagnostics, this compound is utilized in biochemical research to explore enzyme kinetics and mechanisms. Researchers can manipulate conditions and observe how variations affect enzyme activity when using this substrate .

- It has been incorporated into studies examining the effects of inhibitors on amylase activity, contributing to the understanding of enzyme regulation and potential therapeutic targets for metabolic diseases .

Case Studies

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside involves its hydrolysis by specific enzymes. The compound acts as a substrate for α-amylase, β-amylase, and α-glucosidase, which cleave the glycosidic bonds, releasing 4-nitrophenol and glucose. The release of 4-nitrophenol, a chromogenic product, allows for the quantification of enzyme activity through spectrophotometric methods .

Comparison with Similar Compounds

- 4-Nitrophenyl α-D-maltopentaoside: Another chromogenic substrate used for similar enzyme assays .

- 4-Nitrophenyl β-D-glucopyranoside: Used in the study of β-glucosidase activity.

Uniqueness: 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is unique due to its specific structure, which allows for the study of α-amylase activity with high sensitivity and specificity. Its benzylidene protection group provides stability, making it suitable for various biochemical assays .

Biological Activity

4-Nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside (CAS No. 109055-07-4) is a synthetic glycoside derivative that serves as a substrate for studying enzymatic activity, particularly in the context of alpha-amylase assays. This compound has garnered attention due to its unique structural properties and its applications in biochemical research.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- Molecular Formula : C₅₅H₇₉NO₃₈

- Molecular Weight : 1,362.22 g/mol

- Functional Groups : The presence of a nitrophenyl group and a benzylidene moiety contributes to its reactivity and solubility properties.

4-Nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside acts primarily as a fluorogenic substrate , allowing for the detection of enzymatic activity through the release of a chromophore during hydrolysis. The mechanism involves:

- Hydrolysis by alpha-amylase, which cleaves the glycosidic bonds.

- Release of 4-nitrophenol, leading to an increase in absorbance that can be quantitatively measured.

Enzymatic Assays

The compound is extensively used in enzymatic assays to measure alpha-amylase activity, which is crucial for carbohydrate metabolism studies. Several studies have highlighted its effectiveness:

- Sensitivity : Compared to traditional substrates, this compound provides higher sensitivity in detecting alpha-amylase activity due to its fluorogenic nature .

- Applications : It is utilized in clinical diagnostics and food industry applications where enzyme activity needs to be monitored.

Case Studies

- Alpha-Amylase Detection : A study demonstrated the use of 4-nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside in measuring alpha-amylase levels in human serum. The results indicated a strong correlation between enzyme concentration and absorbance readings, validating its use as an effective diagnostic tool .

- Fluorogenic Derivatives : Research has shown that derivatives like this compound are preferred for automated analytical tools due to their ability to provide rapid and accurate readings in enzyme assays .

Comparative Analysis of Substrates for Alpha-Amylase

| Substrate Name | Sensitivity | Application Area |

|---|---|---|

| 4-Nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside | High | Clinical diagnostics |

| Ethylidene-4-NP-G7 | Moderate | Food industry |

| Methylumbelliferyl derivatives | Very High | Research laboratories |

Q & A

Basic Research Questions

Q. How is 4-Nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside utilized as a substrate in α-amylase activity assays?

- Methodological Answer : The compound acts as a chromogenic substrate for α-amylase, where enzymatic hydrolysis cleaves the maltoheptaose chain, releasing 4-nitrophenol. The reaction is monitored spectrophotometrically at 405 nm, as the free 4-nitrophenol exhibits strong absorbance in alkaline conditions. This approach is standardized by the International Federation of Clinical Chemistry (IFCC) for diagnosing acute pancreatitis . To ensure accuracy, calibrate the assay using a reference enzyme preparation and account for background absorbance from serum or plasma components.

Q. What storage conditions are critical for maintaining substrate stability in enzymatic assays?

- Methodological Answer : Store the substrate at 2–8°C in a desiccated environment to prevent hydrolysis or degradation. Avoid repeated freeze-thaw cycles, as the ethylidene group (stabilizing the maltoheptaose structure) may degrade under thermal stress. Prior to use, equilibrate the substrate to room temperature and verify purity via thin-layer chromatography (TLC) if prolonged storage is suspected .

Q. How do researchers quantify 4-nitrophenol release in complex biological matrices?

- Methodological Answer : Use a dual-wavelength spectrophotometric approach (e.g., 405 nm and 600 nm) to correct for turbidity or interfering chromophores. Alternatively, high-performance liquid chromatography (HPLC) with UV detection at 310 nm can isolate 4-nitrophenol from matrix components. Validate the method with spiked recovery experiments in relevant biological fluids (e.g., serum) .

Advanced Research Questions

Q. How can factorial design optimize hydrolysis conditions for α-amylase assays using this substrate?

- Methodological Answer : Employ a 2³ factorial design to evaluate interactions between pH (6.9–7.4), temperature (25–37°C), and substrate concentration (0.5–2.0 mM). Use response surface methodology (RSM) to model kinetic parameters (e.g., Vₘₐₓ, Kₘ) and identify optimal conditions. Statistical tools like ANOVA can assess significance, while desirability functions balance competing objectives (e.g., sensitivity vs. cost) .

Q. What strategies resolve discrepancies in kinetic data when using this substrate?

- Methodological Answer : Inconsistent hydrolysis rates may arise from enzyme impurities (e.g., glucosidases) or substrate batch variability. Perform inhibition studies with acarbose (α-amylase-specific inhibitor) to confirm enzyme specificity. Cross-validate results with an orthogonal method, such as amylose-azure degradation assays. For batch variability, characterize substrate purity via nuclear magnetic resonance (NMR) or mass spectrometry .

Q. How does the ethylidene group influence substrate specificity and stability?

- Methodological Answer : The ethylidene group at the 4,6-position stabilizes the maltoheptaose conformation, reducing non-specific hydrolysis by exo-glycosidases. This enhances specificity for endo-acting α-amylases. Comparative studies with non-ethylidene analogs show a 30–50% reduction in Kₘ values, indicating tighter enzyme-substrate binding. Stability assays under varying pH (4–9) confirm the ethylidene group’s role in preventing spontaneous hydrolysis .

Q. Can computational modeling predict substrate behavior under non-standard assay conditions?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model substrate-enzyme interactions at different temperatures or ionic strengths. Coupled with COMSOL Multiphysics, these models predict hydrolysis rates in viscous or heterogeneous media (e.g., tissue homogenates). Validate predictions experimentally using stopped-flow kinetics or microfluidic platforms .

Q. Data Analysis and Validation

Q. What statistical methods ensure robustness in α-amylase activity measurements?

- Methodological Answer : Apply the Bland-Altman plot to assess agreement between duplicate measurements. For inter-laboratory reproducibility, use the Horwitz ratio (HorRat) to evaluate variance against consensus reference values. Outlier detection (e.g., Grubbs’ test) minimizes data skewness in high-throughput settings .

Q. How is the substrate validated for isoform-specific α-amylase activity?

- Methodological Answer : Use recombinant human pancreatic (HPA) and salivary (HSA) α-amylases in parallel assays. Kinetic profiling (kₐₜₜ/Kₘ) reveals isoform specificity, with HPA showing 2–3-fold higher efficiency due to active-site geometry. Confirm specificity via Western blot or activity assays in isoform-knockout models .

Properties

IUPAC Name |

(2R,4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H79NO38/c57-10-20-41(27(63)34(70)49(81-20)80-19-8-6-18(7-9-19)56(77)78)89-50-35(71)28(64)42(21(11-58)82-50)90-51-36(72)29(65)43(22(12-59)83-51)91-52-37(73)30(66)44(23(13-60)84-52)92-53-38(74)31(67)45(24(14-61)85-53)93-54-39(75)32(68)46(25(15-62)86-54)94-55-40(76)33(69)47-26(87-55)16-79-48(88-47)17-4-2-1-3-5-17/h1-9,20-55,57-76H,10-16H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-,55-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLWZRXMYZWON-NZYRJBJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)OC(O1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)O[C@@H](O1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H79NO38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.